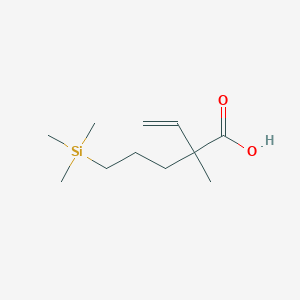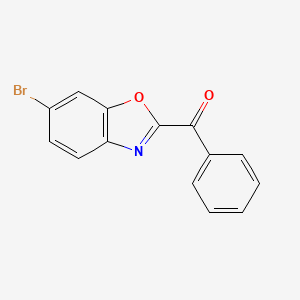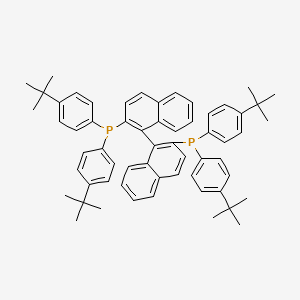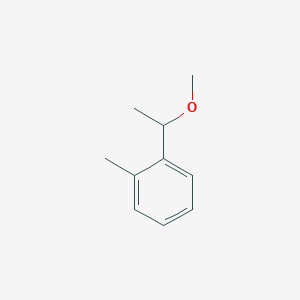
2,4-Dimethyl-3-(2-oxo-2-phenylethyl)-1,3-thiazol-3-ium perchlorate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,4-Dimethyl-3-(2-oxo-2-phenylethyl)-1,3-thiazol-3-ium perchlorate is a synthetic organic compound that belongs to the thiazolium family This compound is characterized by its unique structure, which includes a thiazolium ring substituted with dimethyl and phenylethyl groups, and a perchlorate anion
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dimethyl-3-(2-oxo-2-phenylethyl)-1,3-thiazol-3-ium perchlorate typically involves the reaction of 2,4-dimethylthiazole with 2-oxo-2-phenylethyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetonitrile under reflux conditions. The resulting product is then treated with perchloric acid to yield the perchlorate salt.
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
化学反应分析
Types of Reactions
2,4-Dimethyl-3-(2-oxo-2-phenylethyl)-1,3-thiazol-3-ium perchlorate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the thiazolium ring, where nucleophiles replace the dimethyl or phenylethyl groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles like amines or thiols in polar solvents such as dimethyl sulfoxide (DMSO).
Major Products Formed
Oxidation: Oxidized derivatives of the thiazolium ring.
Reduction: Reduced forms of the compound with altered functional groups.
Substitution: Substituted thiazolium derivatives with new functional groups replacing the original substituents.
科学研究应用
2,4-Dimethyl-3-(2-oxo-2-phenylethyl)-1,3-thiazol-3-ium perchlorate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Studied for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of other complex molecules.
作用机制
The mechanism of action of 2,4-Dimethyl-3-(2-oxo-2-phenylethyl)-1,3-thiazol-3-ium perchlorate involves its interaction with specific molecular targets and pathways. The thiazolium ring can interact with enzymes and proteins, modulating their activity. The compound may also interfere with cellular processes such as DNA replication and protein synthesis, leading to its antimicrobial and anticancer effects.
相似化合物的比较
Similar Compounds
Thiazole: A simpler analog with a similar thiazolium ring structure.
Benzothiazole: Contains a fused benzene ring, offering different chemical properties.
Thiamine (Vitamin B1): A biologically active thiazolium compound with essential roles in metabolism.
Uniqueness
2,4-Dimethyl-3-(2-oxo-2-phenylethyl)-1,3-thiazol-3-ium perchlorate is unique due to its specific substituents, which confer distinct chemical and biological properties. Its combination of dimethyl and phenylethyl groups, along with the perchlorate anion, makes it a versatile compound with diverse applications in research and industry.
属性
CAS 编号 |
89262-14-6 |
|---|---|
分子式 |
C13H14ClNO5S |
分子量 |
331.77 g/mol |
IUPAC 名称 |
2-(2,4-dimethyl-1,3-thiazol-3-ium-3-yl)-1-phenylethanone;perchlorate |
InChI |
InChI=1S/C13H14NOS.ClHO4/c1-10-9-16-11(2)14(10)8-13(15)12-6-4-3-5-7-12;2-1(3,4)5/h3-7,9H,8H2,1-2H3;(H,2,3,4,5)/q+1;/p-1 |
InChI 键 |
RPPHAODGIGLAEZ-UHFFFAOYSA-M |
规范 SMILES |
CC1=CSC(=[N+]1CC(=O)C2=CC=CC=C2)C.[O-]Cl(=O)(=O)=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![1,1,2-Tribromo-3,3,8-triphenyl-1,3-dihydrocyclobuta[b]naphthalene](/img/structure/B14133827.png)









![4,4'-[(4-Methoxyphenyl)azanediyl]dibenzaldehyde](/img/structure/B14133887.png)
